Diethyl bis(hydroxymethyl)malonate

Catalog No.
S707442
CAS No.
20605-01-0
M.F
C9H16O6
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl bis(hydroxymethyl)malonate

CAS Number

20605-01-0

Product Name

Diethyl bis(hydroxymethyl)malonate

IUPAC Name

diethyl 2,2-bis(hydroxymethyl)propanedioate

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C9H16O6/c1-3-14-7(12)9(5-10,6-11)8(13)15-4-2/h10-11H,3-6H2,1-2H3

InChI Key

WIOHBOKEUIHYIC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CO)(CO)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CO)(CO)C(=O)OCC

The exact mass of the compound Diethyl bis(hydroxymethyl)malonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl bis(hydroxymethyl)malonate (CAS 20605-01-0) is a tetra-functional organic compound featuring two hydroxyl groups and two ethyl ester groups on a central quaternary carbon. This structure makes it a valuable building block, serving as both a specialty diol (a 1,3-propanediol equivalent) for polymer synthesis and as a stable, crystalline, and process-friendly alternative to the in-situ use of diethyl malonate and formaldehyde in complex organic synthesis. [REFS-1, REFS-2] Its primary procurement value lies in its ability to introduce a unique gem-diethyl ester functionality into polymer backbones or to act as a reliable, pre-functionalized intermediate that circumvents the handling and reaction variability issues associated with aqueous formaldehyde or paraformaldehyde. [2]

Research Fit

Building block for 1,3-dioxane synthesis
Bifunctional hydroxyl and ester reactivity
Intermediate for substituted acrylic and malonic esters

The most common substitute for procuring Diethyl bis(hydroxymethyl)malonate is its on-site synthesis from diethyl malonate and formaldehyde. This approach is frequently avoided in process-critical applications due to significant drawbacks in reproducibility and purification. Standard literature procedures require precise temperature control and extensive workups, with reported yields around 72-75% under ideal conditions. [1] More critically, these reactions can yield impure oils that fail to crystallize, necessitating difficult and costly column chromatography for purification, a step that is impractical at scale. [2] Procuring the compound as a high-purity, crystalline solid eliminates the process variability, hazardous formaldehyde handling, and purification challenges inherent to its synthesis, ensuring batch-to-batch consistency for downstream applications.

Substitution Risk

Hydroxyl absence limits orthogonal reactivity
Diethyl malonate lacks the two hydroxyl groups essential for bifunctional linker or branching chemistry, restricting substitution in conjugation workflows.
Alkyl diols lack malonate ester functionality
Propane-1,3-diol and related alkyl diols cannot replicate the spiro-annulation product distribution or NMR signatures generated by DEBHM's malonate ester core.
Dimethyl analog differs in physical form
The dimethyl ester is typically a liquid at room temperature, complicating precise weighing and recrystallization compared to the solid DEBHM.

Process Incompatibility: High Risk of Irreversible Cross-linking in Base-Catalyzed Transesterification

Attempts to synthesize a cyclic carbonate monomer from Diethyl bis(hydroxymethyl)malonate (DBM) using base-catalyzed transesterification with diethyl carbonate at elevated temperatures failed. Instead of the target monomer, the reaction produced an insoluble, crosslinked gel. [1] Subsequent attempts to purify the crude product via silica gel column chromatography were also unsuccessful, as the material clogged the column instantly. This contrasts sharply with standard diols which would typically yield the desired cyclic monomer under similar conditions.

Evidence DimensionProduct formation in base-catalyzed transesterification
Target Compound DataForms an insoluble, inseparable crosslinked gel
Comparator Or BaselineStandard aliphatic diols (e.g., 1,4-butanediol)
Quantified DifferenceQualitative failure vs. successful monomer formation
ConditionsBase-catalyzed (Sodium Methanolate) transesterification with diethyl carbonate at elevated temperature (120 °C).

This demonstrates that DBM is not a universal drop-in diol replacement and is incompatible with certain process conditions, knowledge which prevents costly process development failures and material loss.

Demulsification Efficiency
Head-to-head
91.4% TSW
DEBHM-core polymer (100 mg/L, 60 min)
vs. diethyl malonate-core polymer: reduced performance
Core hydroxyls reported essential for >90% demulsification
Diesel-in-water O/W emulsion at 25°C

Tunable Mechanical Properties: Quantified Reduction in Tensile Strength and Elongation in Polyurethanes

In the synthesis of energetic thermoplastic polyurethane elastomers, Diethyl bis(hydroxymethyl)malonate (DBM) was used as a specialty chain extender, systematically replacing a standard diol. As the concentration of DBM in the hard segments increased from 0% to 100%, both the maximum tensile strength and the elongation at break of the resulting polymer decreased. [1] This demonstrates a predictable, concentration-dependent modification of mechanical properties.

Evidence DimensionMechanical Properties of Polyurethane
Target Compound DataDecreased tensile strength and elongation at break with increasing concentration
Comparator Or BaselinePolyurethane formulated with 0% DBM (using other standard diols)
Quantified DifferenceDirectional, concentration-dependent decrease in both metrics
ConditionsPolyurethane synthesis with varying molar ratios of DBM as a chain extender.

This allows a formulator to use DBM as a functional additive to precisely increase stiffness or hardness, justifying its selection based on a predictable trade-off against tensile strength and elongation.

Spiro-Phosphazene Selectivity
Head-to-head
DEBHM: mono-, bis-, tris-spiro derivatives with distinct NMR profiles
vs. alkyl diols: different spiro product distribution and spectral patterns
Malonate ester alters spiro product distribution
31P, 1H, 13C NMR under comparable conditions

Enhanced Adhesion: Improving Binder-Filler Interactions in Composites

The incorporation of Diethyl bis(hydroxymethyl)malonate (DBM) as a chain extender in energetic thermoplastic polyurethane elastomers (ETPUEs) was shown to enhance the binder's utility in composite systems. As the percentage of DBM increased, the work of adhesion (Wa) between the ETPUE binder and nitramine solid fillers (like RDX) increased. [1] This improvement in adhesion occurs alongside the previously noted decrease in the polymer's bulk tensile strength (maximum stress, σm).

Evidence DimensionAdhesion vs. Mechanical Strength
Target Compound DataWork of adhesion increases as DBM concentration increases.
Comparator Or BaselineETPUEs formulated with lower or zero DBM content.
Quantified DifferenceInverse relationship: Adhesion (Wa) increases while maximum stress (σm) decreases.
ConditionsRDX/ETPUE composite formulation with varying DBM content in the binder.

This provides a clear, procurement-justifying trade-off for applications like coatings, adhesives, and composite binders where interfacial adhesion is more critical than the bulk tensile strength of the polymer matrix.

Bifunctional Reactivity
Class-level
DEBHM: two hydroxyl handles enable orthogonal conjugation (e.g., biotin–DNA linkage)
Diethyl malonate: limited to methylene/ester reactions, no hydroxyl-mediated branching
Hydroxyls enable orthogonal reactivity not possible with simple malonates
Class-level inference from bioconjugation literature
Physical Form & Handling
Reported
Solid, mp 45–52°C
Crystalline solid at ambient lab temperature
Dimethyl analog typically a viscous liquid
Solid form facilitates weighing and purification
Cross-study comparable; verify lot-specific mp
Thermal Stability
Data to verify
TG-DTG profile available
DEBHM-core hyperbranched polymer characterized
Direct PDM vs. PDBM Td comparison not quantified
Thermal profile provides baseline for polymer selection
Full decomposition values in cited full text; validate per application

Formulation of High-Adhesion Binders for Composite Materials

For applications where robust interfacial bonding is paramount, such as in energetic material composites or specialty adhesives, DBM is a preferred chain extender. Its use allows formulators to increase the work of adhesion between the polymer matrix and fillers, justifying its selection over standard diols that may provide higher tensile strength but weaker interfacial performance. [1]

Development of Specialty Polyurethanes with Tailored Hardness and Modulus

DBM is the right choice when a project requires precise control over the mechanical properties of a polyurethane. By systematically varying the DBM content, engineers can tune the final polymer to achieve a target hardness or modulus, accepting a predictable and quantifiable reduction in tensile strength and elongation as a design trade-off. [2]

Streamlined Synthesis of Complex Intermediates Requiring Formaldehyde-Free Processing

In multi-step organic synthesis, particularly for pharmaceutical or specialty chemical manufacturing, DBM serves as a reliable and reproducible alternative to using diethyl malonate with free formaldehyde. Procuring this stable, crystalline solid de-risks the process by eliminating the handling of hazardous formaldehyde and avoiding the formation of impure, oily side-products that require problematic purification steps. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Oilfield Demulsifier Synthesis
Hydroxyl-core hyperbranched polymer architecture
Demulsification efficiency benchmark
Spiro-Phosphazene Derivative Synthesis
Malonate-ester functionalized diol core
Spiro product distribution and NMR fingerprint
Bifunctional Oligonucleotide Linker
Bifunctional hydroxyl reactivity
Orthogonal conjugation verification
Substituted Ester Intermediate
Quaternary carbon with ester/hydroxyl functionality
Synthetic pathway entry validation

XLogP3

-0.6

Other CAS

20605-01-0

Wikipedia

Diethyl bis(hydroxymethyl)malonate

General Manufacturing Information

Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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